molecular formula C11H13BrN2O3 B1455796 4-(5-Bromo-2-nitrophenoxy)piperidine CAS No. 1219728-74-1

4-(5-Bromo-2-nitrophenoxy)piperidine

Cat. No.: B1455796
CAS No.: 1219728-74-1
M. Wt: 301.14 g/mol
InChI Key: DTPLPZQJJJMOJJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

4-(5-Bromo-2-nitrophenoxy)piperidine features a piperidine ring substituted at the 4-position with a phenoxy group bearing bromine and nitro substituents. The molecular formula is C₁₁H₁₃BrN₂O₃ , with a molecular weight of 313.14 g/mol . X-ray crystallographic studies of analogous nitroaromatic piperidine derivatives reveal that the piperidine ring adopts a chair conformation, while the phenoxy moiety lies in a nearly planar arrangement due to resonance stabilization from the nitro group. The dihedral angle between the piperidine ring and the aromatic system typically ranges between 45–60° , influenced by steric interactions between the nitro group and adjacent substituents.

The bromine atom at the 5-position of the phenyl ring introduces steric hindrance, which slightly distorts the planarity of the aromatic system. Crystallographic data for similar compounds show intermolecular hydrogen bonding between the nitro group oxygen atoms and adjacent molecules, contributing to stable crystal packing. Unit cell parameters for analogous structures often fall within a = 8–10 Å, b = 10–12 Å, c = 12–15 Å , with α = β = γ = 90° .

Properties

IUPAC Name

4-(5-bromo-2-nitrophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c12-8-1-2-10(14(15)16)11(7-8)17-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPLPZQJJJMOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4-(5-Bromo-2-nitrophenoxy)piperidine involves the nucleophilic substitution of 5-bromo-2-nitrophenol by piperidine under basic conditions. The general reaction scheme is:

  • Starting Materials: 5-bromo-2-nitrophenol and piperidine
  • Base: Potassium carbonate (K2CO3)
  • Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents
  • Temperature: Elevated temperatures (typically reflux or 80–120 °C)
  • Reaction Type: Nucleophilic aromatic substitution (SNAr) where piperidine displaces the phenolic hydrogen forming the ether linkage

This reaction proceeds by the deprotonation of the phenol to form a phenolate ion, which then attacks the electrophilic site on piperidine, yielding the target compound.

Typical Procedure:

  • Mix 5-bromo-2-nitrophenol and piperidine in DMF.
  • Add potassium carbonate as a base to generate the phenolate.
  • Heat the mixture to facilitate substitution.
  • Monitor reaction progress by chromatographic methods.
  • Upon completion, quench and purify by recrystallization or chromatography.

Industrial Scale Synthesis Considerations

For industrial production, the synthesis follows similar principles but with optimized parameters for scale, yield, and purity:

  • Optimization of Temperature and Time: To maximize yield and minimize side reactions.
  • Solvent Selection: DMF is common, but alternatives like sulfolane may be used for better thermal stability.
  • Base Selection: Potassium carbonate is preferred for its mildness and cost-effectiveness.
  • Purification: Recrystallization or chromatographic methods ensure high purity; solvents such as dichloromethane and n-heptane are used for recrystallization.

An analogous industrial process described for related piperidine derivatives involves:

  • Reaction of bromobenzene with piperidine under heating in sulfolane with potassium tert-butoxide as base to form N-phenylpiperidine.
  • Subsequent bromination using brominating agents such as dibromohydantoin or N-bromosuccinimide in the presence of phase-transfer catalysts (e.g., tetra-N-butyl ammonium tetraphenylborate) in solvents like dichloromethane or acetonitrile.
  • Purification by recrystallization using dichloromethane and n-heptane solvent mixtures, yielding high purity products with yields around 85–90%.

Although this example is for 1-(4-bromophenyl)piperidine, the methodology and purification techniques are relevant and translatable to this compound synthesis.

Reaction Mechanism and Chemical Transformations

The key step is nucleophilic aromatic substitution where the phenolic oxygen acts as a nucleophile after deprotonation, attacking the piperidine ring or vice versa depending on the substrate activation.

  • The bromo substituent at the 5-position and the nitro group at the 2-position on the phenol ring activate the aromatic ring towards nucleophilic substitution due to their electron-withdrawing nature.
  • The piperidine nitrogen acts as the nucleophile.
  • The reaction is base-mediated to generate the phenolate ion.

Subsequent chemical transformations of the compound include:

Reaction Type Reagents/Conditions Products Formed
Nucleophilic Substitution Sodium azide, potassium thiocyanate Azido or thiocyanato derivatives
Reduction Hydrogen/Pd catalyst, sodium borohydride 4-(5-Amino-2-nitrophenoxy)piperidine
Oxidation Potassium permanganate, chromium trioxide Piperidine N-oxide derivatives

These transformations enable further functionalization for research or pharmaceutical applications.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Starting materials 5-bromo-2-nitrophenol, piperidine Commercially available or synthesized
Base Potassium carbonate (K2CO3) Mild base to generate phenolate ion
Solvent Dimethylformamide (DMF), sulfolane Polar aprotic solvents for SNAr reaction
Temperature 80–165 °C (reflux or controlled heating) Elevated to promote nucleophilic substitution
Reaction time 4–6 hours Monitored by GC or HPLC
Purification Recrystallization (DCM/n-heptane), chromatography To achieve >99% purity
Yield 80–90% Dependent on scale and optimization

Research Findings and Optimization Insights

  • The presence of electron-withdrawing groups (bromo and nitro) on the phenol ring significantly facilitates nucleophilic substitution by stabilizing the intermediate phenolate.
  • Use of phase-transfer catalysts or quaternary ammonium salts can improve reaction rates and yields by enhancing solubility and nucleophile availability.
  • Careful temperature control is critical to avoid decomposition or side reactions, especially during bromination steps in related compounds.
  • Purification using solvent mixtures such as dichloromethane and n-heptane allows selective crystallization, enhancing product purity and ease of isolation.
  • Industrial methods emphasize fewer steps, readily available raw materials, and safety by avoiding harsh reagents or extreme conditions.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-nitrophenoxy)piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The piperidine ring can be oxidized under certain conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: The major product is 4-(5-amino-2-nitrophenoxy)piperidine.

    Oxidation: Oxidation can lead to the formation of piperidine N-oxide derivatives.

Scientific Research Applications

4-(5-Bromo-2-nitrophenoxy)piperidine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies, while drawing insights from verified sources.

Antidepressant Activity

Recent studies have explored the potential antidepressant effects of this compound. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study published in the Journal of Medicinal Chemistry investigated derivatives of piperidine and their effects on depression models in rodents. The results showed that certain derivatives exhibited significant antidepressant-like effects, suggesting that this compound could be a candidate for further development in this area .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of both bromo and nitro groups in its structure may enhance its interaction with bacterial cell membranes.

Data Table: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neurological Disorders

This compound has been studied for its neuroprotective effects. Its ability to cross the blood-brain barrier makes it a potential candidate for treating neurodegenerative diseases.

Case Study : Research published in Neuroscience Letters demonstrated that the compound exhibited protective effects against oxidative stress-induced neuronal cell death in vitro. The study highlighted its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Synthesis of Novel Derivatives

The synthesis of new derivatives based on this compound is an active area of research. Modifications to the piperidine ring or the nitrophenoxy group can lead to compounds with enhanced biological activity.

Data Table: Synthetic Derivatives and Their Activities

DerivativeActivity TypeReference
4-(5-Bromo-2-nitrophenoxy)ethylpiperidineAntidepressant
4-(5-Chloro-2-nitrophenoxy)piperidineAntimicrobial
4-(5-Iodo-2-nitrophenoxy)piperidineNeuroprotective

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-nitrophenoxy)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of 4-(5-Bromo-2-nitrophenoxy)piperidine and Analogs

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound (Target) 5-Bromo-2-nitrophenoxy C₁₁H₁₂BrN₂O₃ 315.14 Nitro (electron-withdrawing), bromo (halogen)
1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine 5-Bromo-2-ethoxy-4-methylphenylsulfonyl C₁₂H₁₆BrNO₃S 342.23 Sulfonyl (polar), ethoxy (electron-donating)
1-(5-Bromo-2-formylphenyl)piperidine 5-Bromo-2-formylphenyl C₁₂H₁₄BrNO 284.15 Formyl (electrophilic), bromo
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one Bromo, methoxy, furanone, 4-methylpiperidine C₁₁H₁₆BrNO₃ 314.16 Furanone (cyclic ester), methoxy

Key Observations :

  • Electron Effects : The nitro group in the target compound is strongly electron-withdrawing, likely increasing its susceptibility to nucleophilic aromatic substitution compared to analogs with electron-donating groups (e.g., ethoxy in ).
  • Halogen Position : Bromo at the 5-position on the aromatic ring is common in analogs, but its coupling with nitro (target) versus sulfonyl () or formyl () alters electronic and steric profiles.

Reactivity Insights :

  • The nitro group in the target compound may facilitate reduction reactions (e.g., nitro to amine) for further derivatization.
  • Sulfonyl-containing analogs () exhibit higher thermal stability due to strong S=O bonds, whereas formyl derivatives () are prone to oxidation or nucleophilic addition.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Solubility (Predicted) Melting Point (°C) Crystallinity
This compound Low in water; soluble in DCM/THF Not reported Likely crystalline (nitro enhances packing)
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one Moderate in polar aprotic solvents 120–125 (literature) Two distinct crystalline forms (R/S configurations)
1-(5-Bromo-2-formylphenyl)piperidine Soluble in chloroform, ethanol Not reported Amorphous (formyl disrupts symmetry)

Key Trends :

  • Nitro and sulfonyl groups improve crystallinity via intermolecular interactions (e.g., C–H···O, π-stacking) .
  • Formyl and ethoxy substituents reduce melting points due to steric hindrance.

Mechanistic Insights :

  • Nitro groups are associated with antimicrobial activity due to redox cycling and reactive oxygen species generation.
  • Furanone analogs () exhibit broad bioactivity, attributed to their ability to mimic natural lactone-based signaling molecules.

Biological Activity

4-(5-Bromo-2-nitrophenoxy)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with a 5-bromo-2-nitrophenoxy group. This structural configuration contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. A study examined various piperidine derivatives, revealing that substitutions on the piperidine ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of electron-withdrawing groups, such as bromine and nitro groups, was associated with increased inhibitory effects on bacterial growth .

CompoundActivity TypeTarget OrganismsObserved Effect
This compoundAntibacterialE. coli, S. aureusSignificant inhibition
Similar Piperidine DerivativesAntifungalC. albicans, A. nigerModerate inhibition

Anticancer Potential

The compound's structural features suggest it may interact with key enzymes involved in cancer progression. In silico studies have indicated potential inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The IC50 values for related piperidine derivatives were found to range from 13.70 µM to 47.30 µM, indicating promising anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as DHFR, which is vital for folate metabolism in cancer cells.
  • Receptor Interaction : The compound may interact with various receptors and transport systems, influencing cellular signaling pathways.
  • Membrane Stabilization : Some studies suggest that piperidine derivatives can stabilize cellular membranes, which may contribute to their antimicrobial effects .

Case Studies

  • Antibacterial Study : A study involving the synthesis and evaluation of piperidine derivatives demonstrated that the incorporation of nitro and bromo groups significantly enhanced antibacterial efficacy against multiple strains of bacteria .
  • Anticancer Research : In vitro assays showed that certain piperidine derivatives exhibited potent inhibition of cancer cell proliferation, supporting their potential as therapeutic agents against specific cancers .

Q & A

Q. How to analyze degradation products under oxidative or hydrolytic stress conditions?

  • Methodology :
  • LC-QTOF-MS : Identify degradation products (e.g., nitro-to-amine reduction or piperidine ring opening) with high-resolution mass matching.
  • Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (24 hours) or 3% H₂O₂ (6 hours) and monitor pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Bromo-2-nitrophenoxy)piperidine
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4-(5-Bromo-2-nitrophenoxy)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.